REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([OH:8])[CH:3]=1.[CH3:9]I>>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([O:8][CH3:9])[CH:3]=1
|
Name
|
|
Quantity
|
247 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)O
|
Name
|
Ag2CO3
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.13 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by FCC (Pentane/Diethyl ether with gradient, 99:1 to 95:5)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |